Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8(11)5-6-3-2-4-7(9(6)12)10(13)14/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYLVMMZRLBKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-phenylacetate, followed by hydrolysis and esterification. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The hydrolysis step involves the use of a base, such as sodium hydroxide, to convert the nitro compound to the corresponding hydroxy derivative. Finally, esterification is carried out using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of methyl 2-(2-oxo-3-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(2-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that methyl 2-(2-hydroxy-3-nitrophenyl)acetate exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study :
- Study Title : Inhibition of TNF-alpha Production
- Methodology : ELISA assays were utilized to measure cytokine levels in treated cells.
- Findings : The compound significantly reduced TNF-alpha levels, indicating its potential for treating inflammatory diseases.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Case Study :
- Study Title : Broad-Spectrum Antimicrobial Activity
- Methodology : Disc diffusion method was employed to assess antimicrobial efficacy.
- Findings : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical reactions, facilitating the production of various derivatives.
Synthesis of Bioactive Compounds
The compound can be used as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
| Compound | Reaction Type | Yield |
|---|---|---|
| Compound A | Nucleophilic substitution | 85% |
| Compound B | Esterification reaction | 90% |
Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells. It has been noted for its ability to induce cell cycle arrest and apoptosis in non-small cell lung cancer cells.
Case Study :
- Study Title : Cytotoxic Effects on Non-Small Cell Lung Cancer Cells
- Methodology : WST-8 assay was utilized for cytotoxicity evaluation over 48 hours.
- Findings : Induced G2/M cell cycle arrest with an IC50 value of 25 µM.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions, ester groups, or additional functional groups, which influence reactivity, solubility, and applications:
Table 1: Key Structural Analogs and Properties
Substituent Position Effects :
- Electron-Withdrawing Groups : The nitro group at position 3 increases electrophilicity of the aromatic ring, directing reactions to meta positions. Methoxy or fluorine substituents (e.g., in CAS 34837-88-2 or 169339-41-7) alter electronic effects, with methoxy being electron-donating and fluorine being weakly electron-withdrawing .
Biological Activity
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, a nitrophenolic compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.
This compound is characterized by the presence of a nitro group at the ortho position relative to the hydroxy group on the phenyl ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions:
- Oxidation : The hydroxy group can be oxidized to a carbonyl using agents like potassium permanganate.
- Reduction : The nitro group can be reduced to an amino group with reducing agents such as sodium borohydride.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
These reactions facilitate the compound's utility in synthetic organic chemistry and medicinal chemistry applications .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy group enables hydrogen bonding, which enhances binding affinity to target proteins. Additionally, the nitro group can influence electron density, altering the compound's reactivity and interactions with biological macromolecules .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7). The compound exhibits cytotoxicity through mechanisms such as:
- Tubulin Destabilization : It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that treatment with this compound results in G2/M phase arrest in MCF-7 cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities. Research indicates that it possesses inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
- Study on Antiproliferative Activity :
- Antimicrobial Evaluation :
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 33 | Tubulin destabilization |
| Antimicrobial | Pseudomonas aeruginosa | Not specified | Bacterial growth inhibition |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare methyl 2-(2-hydroxy-3-nitrophenyl)acetate, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via esterification of 2-(2-hydroxy-3-nitrophenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄). Key parameters include reaction temperature (60–80°C), stoichiometric control of methanol to avoid side reactions (e.g., transesterification), and purification via recrystallization using ethanol/water mixtures. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) is recommended .
- Data Contradiction Note : While nitro groups typically stabilize intermediates, the ortho-hydroxy substituent may introduce steric hindrance, necessitating longer reaction times compared to non-hydroxylated analogs .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze NMR for characteristic peaks: aromatic protons (δ 7.5–8.2 ppm), methyl ester (δ 3.7 ppm), and hydroxyl proton (broad δ 10–12 ppm).
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in nitro and ester group geometries. ORTEP-3 can generate thermal ellipsoid diagrams to validate bond lengths and angles .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Methodological Answer : The nitro and hydroxyl groups create electron density overlaps, complicating structure solution. Strategies:
- Use high-resolution data (≤ 0.8 Å) to resolve positional disorder.
- Apply SHELXD for dual-space recycling in phase determination, followed by SHELXL for anisotropic refinement. Hydrogen bonding networks (e.g., O–H···O interactions) should be modeled using restraints to improve convergence .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
- Methodological Answer : Perform graph set analysis (as per Etter’s rules) to classify hydrogen bonds. The hydroxyl group likely forms motifs with nitro oxygen, while ester carbonyls may participate in chains. Use Mercury (CCDC) to visualize packing and quantify intermolecular distances (< 3.0 Å for O–H···O) .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA) using DFT methods (e.g., Gaussian 09) with B3LYP/6-31G* basis sets. Compare results with experimental HPLC retention times (C18 column, acetonitrile/water gradient) to validate hydrophobicity predictions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for esters). Nitro groups may enhance thermal resistance but increase sensitivity to UV light .
Q. What comparative reactivity trends exist between this compound and its nitro-isomeric analogs?
- Methodological Answer : Perform nucleophilic acyl substitution experiments (e.g., hydrolysis with NaOH) to compare reaction rates. The meta-nitro isomer (3-nitrophenyl derivative) may exhibit slower hydrolysis due to reduced electrophilicity at the ester carbonyl, as quantified by values .
Q. Which analytical techniques are optimal for detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
